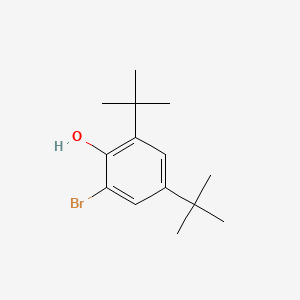

2-Bromo-4,6-di-tert-butylphenol

Descripción general

Descripción

2-Bromo-4,6-di-tert-butylphenol is an organic compound with the molecular formula C14H21BrO. It is a brominated phenol derivative characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-di-tert-butylphenol can be synthesized through the bromination of 4,6-di-tert-butylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4,6-di-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or potassium ferricyanide in solvents like benzene or water.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

1. Organic Synthesis:

- Acts as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- It participates in nucleophilic substitution reactions, allowing the replacement of the bromine atom with various functional groups.

2. Biological Activity:

- Exhibits potential antimicrobial and antioxidant properties , making it a candidate for further biological studies.

- Investigated for therapeutic effects, particularly in the development of new drugs targeting microbial infections and oxidative stress-related diseases.

3. Material Science:

- Utilized in developing polymers and resins due to its stability and reactivity.

- Its unique structure allows for modifications that enhance material properties.

Case Studies

Case Study 1: Pharmaceutical Intermediates

In a study exploring the synthesis of new pharmaceutical compounds, 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene. This reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, demonstrating its utility as a precursor in drug synthesis .

Case Study 2: Antimicrobial Research

Research evaluating the antimicrobial properties of various phenolic compounds highlighted this compound's effectiveness against specific pathogens. The compound's structure contributes to its ability to disrupt microbial cell membranes .

Case Study 3: Material Development

A project focused on enhancing polymer properties incorporated this compound as a stabilizing agent. The resulting materials exhibited improved thermal stability and resistance to oxidative degradation .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,6-di-tert-butylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,6-di-tert-butylphenol: Similar structure but with the bromine atom at the 4-position.

2,4-Di-tert-butylphenol: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

2-Bromo-4,6-di-tert-butylphenol is unique due to the specific positioning of the bromine atom and tert-butyl groups, which confer distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .

Actividad Biológica

2-Bromo-4,6-di-tert-butylphenol (C14H21BrO) is an organic compound notable for its unique structure, featuring two tert-butyl groups at the 4 and 6 positions of the phenolic ring and a bromine atom at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C14H21BrO

- Molecular Weight : 285.23 g/mol

- CAS Number : 20834-61-1

- Physical State : Yellow solid at room temperature

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom may engage in halogen bonding. These interactions can influence enzyme activities and receptor functions, leading to distinct biological effects. The steric hindrance provided by the tert-butyl groups enhances its stability and reactivity, making it a versatile compound in biochemical applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further research in antibiotic development.

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been documented, indicating that it could be beneficial in preventing oxidative damage in biological systems. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed into a topical antimicrobial treatment.

Study 2: Antioxidant Potential

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 4-Bromo-2,6-di-tert-butylphenol | Structure | Limited | Moderate |

| 2,4-Di-tert-butylphenol | Structure | No | Low |

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

- Pharmaceuticals : As a precursor for synthesizing new drugs due to its biological activity.

- Agriculture : Potential use as a natural pesticide targeting specific pests without harming beneficial organisms.

- Material Science : Employed in developing polymers and resins due to its stability and reactivity.

Propiedades

IUPAC Name |

2-bromo-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWZVAHZEOFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334155 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-61-1 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-bromo-4,6-di-tert-butylphenol utilized in the synthesis of organometallic compounds?

A1: this compound serves as a crucial starting material for synthesizing lithium complexes with distinct structural arrangements. [, ] Reacting it with butyllithium (BuLi) and specific dichlorophosphines leads to the formation of lithium complexes possessing either step-form or cubane-like structures, influenced by the incorporated phosphine group. [] For instance, reacting this compound with BuLi and dichlorophenylphosphine yields complexes that adopt a step-form or a face-sharing half-cubane arrangement in their solid state. [] Interestingly, introducing additional lithium aryloxide can further modify these structures, leading to extended step-form or distorted cubane arrangements. []

Q2: Can you elaborate on the structural diversity observed in lithium complexes derived from this compound?

A2: The choice of phosphine and the presence of lithium aryloxide significantly impact the final structure of the lithium complexes. [] When using dichlorophenylphosphine, the resulting complexes display either a step-form or half-cubane arrangement of lithium oxide tetragons. [] Conversely, employing dichloroisopropylphosphine leads to complexes exhibiting a distorted cubane arrangement of tetragons upon the addition of lithium aryloxide. [] This structural diversity highlights the versatility of this compound as a building block for synthesizing organometallic compounds with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.